Validated P3 Scaffold in SARS-CoV 3CL Protease Inhibitors – Meta-Methoxy Regiochemistry Enables Submicromolar Potency
The free acid form, N-(3-methoxyphenyl)glycine, was employed as the P3 scaffold in the design of dipeptide-type SARS-CoV 3CL protease inhibitors. The lead compound 4, incorporating this scaffold, exhibited a Ki of 0.39 μM against SARS-CoV 3CLpro, and subsequent optimization of substituents around this scaffold led to compound 5h with a Ki of 0.006 μM – a 65-fold improvement in potency [1]. This scaffold was selected over other N-aryl glycine variants based on docking studies that revealed favorable binding interactions within the S3 pocket of the protease. The tert-butyl ester serves as the protected synthetic precursor to this critical pharmacophore, enabling efficient incorporation into peptide-mimetic structures with orthogonal deprotection strategies.
| Evidence Dimension | SARS-CoV 3CLpro inhibitory potency (Ki) of lead compound incorporating N-(3-methoxyphenyl)glycine P3 scaffold |
|---|---|
| Target Compound Data | Ki = 0.39 μM (lead compound 4); Ki = 0.006 μM (optimized derivative 5h, 65-fold improvement) |
| Comparator Or Baseline | No direct comparator with 2-methoxy or 4-methoxy P3 scaffold reported in the same study; other P3 modifications (indole-2-carbonyl, benzofuran) yielded varying potencies |
| Quantified Difference | 65-fold potency enhancement from lead 4 to compound 5h via scaffold optimization |
| Conditions | In vitro enzyme inhibition assay; recombinant SARS-CoV 3CLpro; Ki determined by fluorogenic substrate cleavage assay; isothermal titration calorimetry (ITC) confirmed binding affinity of 16 nM for 5h |
Why This Matters
This study establishes the 3-methoxyphenyl glycine scaffold as a validated, literature-precedented P3 moiety for coronavirus protease inhibitor development, providing a rationale for procurement of the tert-butyl protected form as a key synthetic intermediate.
- [1] Thanigaimalai P, Konno S, Yamamoto T, Koiwai Y, Taguchi A, Takayama K, Yakushiji F, Akaji K, Chen SE, Naser-Tavakolian A, Schön A, Freire E, Hayashi Y. Development of potent dipeptide-type SARS-CoV 3CL protease inhibitors with novel P3 scaffolds: Design, synthesis, biological evaluation, and docking studies. Eur J Med Chem. 2013;68:372-384. PMID: 23994330; PMCID: PMC7115411. View Source
